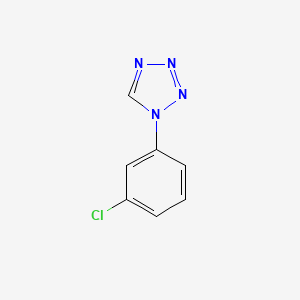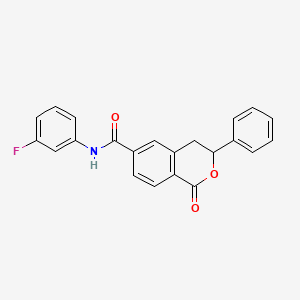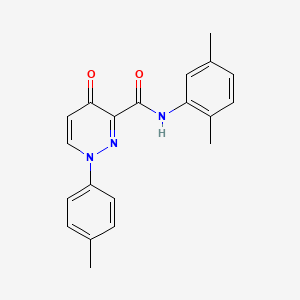
1-(3-Chlorophenyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 3-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzonitrile with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 1-(3-Chlorophenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted phenyl-tetrazoles.
科学研究应用
1-(3-Chlorophenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects.
相似化合物的比较
1-(4-Chlorophenyl)-1H-tetrazole: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)-1H-tetrazole: Bromine substituent instead of chlorine.
1-(3-Fluorophenyl)-1H-tetrazole: Fluorine substituent instead of chlorine.
Uniqueness: 1-(3-Chlorophenyl)-1H-tetrazole is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
属性
CAS 编号 |
65697-42-9 |
|---|---|
分子式 |
C7H5ClN4 |
分子量 |
180.59 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)tetrazole |
InChI |
InChI=1S/C7H5ClN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H |
InChI 键 |
REIXIBIPBHQBLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N2C=NN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine](/img/structure/B11380419.png)


![Methyl 4-{[({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11380428.png)
![N-[4-(dimethylamino)phenyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11380431.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11380458.png)

![7-(2-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11380471.png)
![7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B11380479.png)

![N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380487.png)
![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11380503.png)

